molecular formula C10H12BrNO B1393560 2-Bromo-N-(2-ethylphenyl)acetamide CAS No. 895854-04-3

2-Bromo-N-(2-ethylphenyl)acetamide

Cat. No. B1393560
M. Wt: 242.11 g/mol
InChI Key: CGIDOBLJVWWXLQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-ethylphenyl)acetamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(2-ethylphenyl)acetamide can be represented by the InChI code: 1S/C10H12BrNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Leuckart Synthesis and Pharmacological Assessment: Novel acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, were synthesized. These compounds, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, exhibited potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Specific derivatives displayed activities comparable to standard drugs due to the presence of bromo and other functional groups (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation

  • Chemoselective Acetylation of 2-Aminophenol: The study explored the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This involved the chemoselective monoacetylation of 2-aminophenol using various acyl donors, showcasing the significance of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).

Metabolism Studies

  • Metabolism of Chloroacetamide Herbicides: The metabolism of various acetamide herbicides, including 2-chloro-N-(2-ethyl-6-methyl-phenyl)-acetamide, was studied in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential risks of acetamide-based herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Microwave-Assisted Synthesis

  • Microwave-Assisted Synthesis and Biological Assessment: This study involved the synthesis of acetamide derivatives, including 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, using microwave-promoted condensation. The antimicrobial activities of these compounds were evaluated, demonstrating their potential in developing new therapeutic agents (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Anticancer Drug Synthesis

  • Synthesis and Molecular Docking of Anticancer Drugs: N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized through a sequence of reactions, was investigated for its anticancer activity. The study underscores the significance of acetamide derivatives in cancer drug development (Sharma et al., 2018).

Safety And Hazards

When handling 2-Bromo-N-(2-ethylphenyl)acetamide, it’s important to take precautions. These include avoiding contact with skin, eyes, or clothing, and not breathing in dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-bromo-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDOBLJVWWXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-ethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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